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Abstract
This document provides detailed protocols for the synthesis of 3-(1-dimethylamino-ethyl)

phenol, a crucial intermediate in the manufacturing of Rivastigmine, a cholinesterase inhibitor

used in the management of Alzheimer's and Parkinson's diseases.[1][2] Two robust and well-

documented synthetic routes originating from 3'-hydroxyacetophenone are presented: a direct

one-pot reductive amination via the Leuckart reaction and a two-step sequence involving an

initial Leuckart reaction to form the monomethylated amine, followed by an Eschweiler-Clarke

N-methylation. This guide is intended for researchers, scientists, and drug development

professionals, offering in-depth procedural details, mechanistic insights, and data presentation

to ensure reproducibility and high-quality outcomes.

Introduction and Strategic Overview
3-(1-Dimethylamino-ethyl) phenol (CAS: 105601-04-5) is a cornerstone intermediate for the

synthesis of Rivastigmine.[3] The stereochemistry of this intermediate is critical, as the (S)-

enantiomer is required to produce the pharmacologically active (S)-Rivastigmine.[1] The

synthesis of the racemic intermediate is a common starting point, followed by chiral resolution,

or asymmetric synthesis methods can be employed for direct access to the desired enantiomer.
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The synthetic strategies detailed herein commence with the readily available and cost-effective

starting material, 3'-hydroxyacetophenone.[1][4][5] The primary transformation involves the

conversion of a ketone to a tertiary amine through reductive amination.

The two primary pathways explored in this guide are:

Direct Reductive Amination (Leuckart Reaction): A one-pot synthesis where 3'-

hydroxyacetophenone is reacted directly with a dimethylamine source in the presence of a

reducing agent, typically formic acid.[5] This method is efficient and minimizes process steps.

Stepwise N-Methylation (Leuckart & Eschweiler-Clarke Reactions): A two-step process that

offers greater control. First, 3'-hydroxyacetophenone undergoes a Leuckart reaction with a

monomethylamine source to produce 3-(1-methylamino-ethyl) phenol. This secondary amine

is then exhaustively methylated to the desired tertiary amine using the Eschweiler-Clarke

reaction.[4][6]

The choice between these methods may depend on factors such as desired purity profile,

scale, and available reagents.

Overall Synthetic Workflow

Protocol 1: Direct Synthesis

Protocol 2: Stepwise Synthesis

3'-Hydroxyacetophenone

3-(1-Methylamino-ethyl) phenol

Leuckart Reaction
(N-Methylformamide, HCOOH)

3-(1-Dimethylamino-ethyl) phenol

Leuckart Reaction
(Dimethylamine source, HCOOH)
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Caption: Overall synthetic pathways from 3'-hydroxyacetophenone.
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Protocol 1: One-Pot Synthesis via Leuckart
Reaction
This protocol details a direct, one-step synthesis of the target intermediate from 3'-

hydroxyacetophenone and dimethylamine.[5] The Leuckart reaction is a classic method for the

reductive amination of ketones, utilizing formic acid as both a reducing agent and a solvent.[7]

Principle and Mechanism
The reaction proceeds through the initial formation of an iminium ion intermediate from the

condensation of the ketone (3'-hydroxyacetophenone) and dimethylamine. The formic acid then

acts as a hydride donor to reduce the iminium ion to the tertiary amine product. The liberation

of carbon dioxide drives the reaction forward.

Materials and Reagents
Reagent CAS Number

Molecular
Formula

Purity Supplier

3'-

Hydroxyacetoph

enone

121-71-1 C₈H₈O₂ ≥98% Sigma-Aldrich

Dimethylamine

(40% aq. sol.)
124-40-3 C₂H₇N 40% in H₂O Sigma-Aldrich

Formic Acid 64-18-6 CH₂O₂ ≥95% Sigma-Aldrich

Sodium

Hydroxide
1310-73-2 NaOH ≥97% Fisher Scientific

Diethyl Ether 60-29-7 C₄H₁₀O ACS Grade VWR

Anhydrous

Magnesium

Sulfate

7487-88-9 MgSO₄ ≥97% Sigma-Aldrich

Hydrochloric Acid 7647-01-0 HCl 37% J.T. Baker

Experimental Protocol
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Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a

magnetic stirrer, add 3'-hydroxyacetophenone (13.6 g, 0.10 mol).

Reagent Addition: To the flask, add a 40% aqueous solution of dimethylamine (33.8 g, 0.30

mol) and formic acid (23.0 g, 0.50 mol).

Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) and

maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer

Chromatography (TLC).

Work-up - Acidification: After cooling to room temperature, transfer the mixture to a 1 L

beaker. Slowly add water (100 mL). Adjust the pH of the solution to 1-2 with concentrated

hydrochloric acid to protonate the amine and separate unreacted starting material.

Extraction of Impurities: Extract the acidic aqueous solution with diethyl ether (3 x 50 mL) to

remove any unreacted 3'-hydroxyacetophenone and other non-basic impurities. Discard the

organic layers.

Work-up - Basification: Cool the aqueous layer in an ice bath and carefully adjust the pH to

8.5-9.0 with a 50% sodium hydroxide solution. The product will precipitate as a solid or oil.

Product Isolation: Extract the product from the basic aqueous solution with diethyl ether or

dichloromethane (3 x 75 mL).

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium

sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator

to yield the crude product.

Purification: The crude product can be purified by vacuum distillation or by crystallization

from a suitable solvent system (e.g., toluene/hexanes) to afford 3-(1-dimethylamino-ethyl)

phenol as a white to off-white crystalline powder.

Protocol 2: Two-Step Synthesis (Leuckart &
Eschweiler-Clarke)
This method provides a more controlled synthesis by first forming the secondary amine, which

is subsequently methylated.[4] This can sometimes lead to a cleaner product with fewer side
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reactions.

Step A: Synthesis of 3-(1-Methylamino-ethyl) phenol
(Leuckart Reaction)

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, add 3'-

hydroxyacetophenone (13.6 g, 0.10 mol), N-methylformamide (44.3 g, 0.75 mol), and 85%

formic acid (27.0 g, 0.50 mol).

Reaction Execution: Heat the mixture to 150-160 °C and maintain for 24 hours.

Hydrolysis: Cool the reaction mixture to approximately 70 °C and add a 50% sodium

hydroxide solution (20 mL). Re-heat to reflux for 2 hours to hydrolyze any remaining

formamide intermediates.

Work-up and Isolation: Cool to room temperature. Adjust the pH to 8-9 with hydrochloric acid.

The product, 3-(1-methylamino-ethyl) phenol, will precipitate. Cool the mixture to 0 °C to

maximize crystallization, then filter the solid, wash with cold water, and dry under vacuum.

Step B: N-Methylation of Secondary Amine (Eschweiler-
Clarke Reaction)
The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary

amines using excess formic acid and formaldehyde.[6]

Secondary
Amine

Iminium Ion
[R₂N=CH₂]⁺

+ HCHO, -H₂O

Formaldehyde

Tertiary
Amine

+ HCOOH, -CO₂, -H⁺

Formic Acid

CO₂
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Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Reaction Setup: In a 250 mL round-bottom flask, place the dried 3-(1-methylamino-ethyl)

phenol (7.5 g, 0.05 mol) from Step A.

Reagent Addition: Add 35-40% aqueous formaldehyde (5.0 mL) and 90% formic acid (30

mL).

Reaction Execution: Heat the mixture to reflux (approx. 100 °C) and maintain for 12 hours.

Work-up: Cool the reaction mixture and remove the excess formic acid and formaldehyde

under reduced pressure.

Isolation: Add water (30 mL) to the residue. Adjust the pH to 8-9 with a 50% sodium

hydroxide solution. Cool the mixture to 0 °C to induce crystallization.

Purification: Filter the solid product, wash with cold water, and dry under vacuum to obtain 3-

(1-dimethylamino-ethyl) phenol. Further purification can be achieved as described in

Protocol 1.

Data Summary and Characterization
Reaction Parameters
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Parameter
Protocol 1 (Direct
Leuckart)

Protocol 2 (Leuckart + E-C)

Starting Material 3'-Hydroxyacetophenone 3'-Hydroxyacetophenone

Amine Source Dimethylamine
N-Methylformamide, then

Formaldehyde

Reducing Agent Formic Acid Formic Acid

Key Steps 1 2

Typical Temp. 100-110 °C
150-160 °C (Step A), 100 °C

(Step B)

Typical Time 12-16 hours
24 hours (Step A), 12 hours

(Step B)

Reported Yield 70-80% ~75% overall

Physical and Spectroscopic Data
The final product, 3-(1-dimethylamino-ethyl) phenol, should be characterized to confirm its

identity and purity.
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Property Value

Appearance White to off-white crystalline powder

Molecular Formula C₁₀H₁₅NO

Molecular Weight 165.23 g/mol

Melting Point 117-121 °C (for S-enantiomer)[8]

Boiling Point 241.3 °C at 760 mmHg

¹H NMR

Expect signals for aromatic protons, the methine

(CH) proton, two methyl groups on the nitrogen,

and the methyl group on the ethyl chain.

¹³C NMR
Expect signals corresponding to the 10 carbon

atoms in the structure.

IR Spectroscopy
Expect characteristic peaks for O-H (phenol), C-

H (aliphatic/aromatic), and C-N stretching.

Safety and Handling
General Precautions: All manipulations should be performed in a well-ventilated fume hood.

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-

resistant gloves, must be worn at all times.

Reagent Hazards:

Formic Acid: Corrosive and causes severe skin burns and eye damage. Handle with

extreme care.

Formaldehyde: Toxic, a known carcinogen, and an irritant. Avoid inhalation and skin

contact.

Dimethylamine: Flammable and corrosive.

Sodium Hydroxide: Highly corrosive. Generates significant heat when dissolved in water.
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Waste Disposal: All chemical waste should be disposed of according to institutional and local

environmental regulations. Acidic and basic aqueous waste should be neutralized before

disposal.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://patents.google.com/patent/CN104987294A/en
https://patents.google.com/patent/CN104987294A/en
https://patents.google.com/patent/CN103664702A/en
https://patents.google.com/patent/CN103664702A/en
https://patents.google.com/patent/CN103664703A/en
https://patents.google.com/patent/CN103664703A/en
https://www.mdpi.com/2624-781X/4/1/7
https://www.jk-sci.com/products/a01447107
https://www.benchchem.com/product/b079350#procedure-for-the-synthesis-of-rivastigmine-intermediate-3-1-dimethylamino-ethyl-phenol
https://www.benchchem.com/product/b079350#procedure-for-the-synthesis-of-rivastigmine-intermediate-3-1-dimethylamino-ethyl-phenol
https://www.benchchem.com/product/b079350#procedure-for-the-synthesis-of-rivastigmine-intermediate-3-1-dimethylamino-ethyl-phenol
https://www.benchchem.com/product/b079350#procedure-for-the-synthesis-of-rivastigmine-intermediate-3-1-dimethylamino-ethyl-phenol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b079350?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

